molecular formula C₁₃H₁₉N₃O₆ B1145215 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride CAS No. 203515-86-0

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

Cat. No.: B1145215
CAS No.: 203515-86-0
M. Wt: 313.31
InChI Key:
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Description

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₉N₃O₆ and its molecular weight is 313.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Contrast Agents

One significant application of "5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride" is in the synthesis of non-ionic X-ray contrast agents like ioversol. The process involves reacting this compound with chloroacetyl chloride, followed by hydrolysis and further reactions to produce ioversol with high purity and yield Zou Zuo et al., 2009. Additionally, it serves as a precursor in the preparation of iodixanol, contributing to understanding the formation of minor byproducts during its synthesis Marianne B Haarr et al., 2018.

Polymeric Materials Development

This compound also plays a crucial role in the development of polymeric materials. For instance, it has been utilized in the synthesis of perfectly branched polyamide dendrons, highlighting its versatility in polymer chemistry B. Voit & D. Wolf, 1997. Furthermore, its modification has been explored for creating novel poly(urethane-amide)s with enhanced thermal stability, showcasing potential for various industrial applications Sepideh Rahmatkhah & S. Mehdipour‐Ataei, 2021.

Physicochemical Properties

Research into the solubility of "this compound" in different solvent mixtures has provided valuable insights into its physicochemical properties. The solubilities in ethanol + water mixtures have been systematically measured, contributing to the understanding of its behavior in various solvents Xinwei Zhang et al., 2010.

Safety and Hazards

ABA is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing the dispersion of dust .

Mechanism of Action

Mode of Action

It is known to be used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is likely that the compound’s effects on biochemical pathways are related to its role as a reagent in chemical synthesis .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As a reagent in chemical synthesis, its primary function is likely to facilitate the formation of specific chemical bonds .

Action Environment

The action of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is influenced by environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, below 15°C . This suggests that the compound’s stability, efficacy, and action may be affected by temperature and light exposure.

Biochemical Analysis

Biochemical Properties

5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it is involved in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides . The compound’s interactions with enzymes and proteins are essential for its function in these biochemical pathways.

Cellular Effects

The effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is critical for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s molecular mechanism is essential for its role in various biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to altered biochemical and cellular responses .

Dosage Effects in Animal Models

The effects of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical processes, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in biochemical reactions and cellular processes .

Transport and Distribution

The transport and distribution of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its role in various biochemical and cellular processes .

Properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBBCFFLJFKAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659822
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203515-86-0
Record name 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203515-86-0
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Record name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1)
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Record name 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE
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